(S)-1-(2,3-Difluorophenyl)butan-1-amine
Description
(S)-1-(2,3-Difluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9H,2,4,13H2,1H3/t9-/m0/s1 |
InChI Key |
ZENKQQYUQAVJCV-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C(=CC=C1)F)F)N |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Difluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and butan-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,3-Difluorophenyl)butan-1-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Difluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction of functional groups to form more stable compounds.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-1-(2,3-Difluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,3-Difluorophenyl)ethan-1-amine: A similar compound with a shorter carbon chain.
(S)-1-(2,3-Difluorophenyl)propan-1-amine: Another related compound with a different carbon chain length.
Uniqueness
(S)-1-(2,3-Difluorophenyl)butan-1-amine is unique due to its specific structural features, such as the difluorophenyl group and the chiral center. These characteristics may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
(S)-1-(2,3-Difluorophenyl)butan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a butan-1-amine backbone with a difluorophenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of (S)-1-(2,3-Difluorophenyl)butan-1-amine, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-1-(2,3-Difluorophenyl)butan-1-amine is C10H12F2N, with a molecular weight of approximately 185.21 g/mol. The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and can influence its interaction with biological targets.
The biological activity of (S)-1-(2,3-Difluorophenyl)butan-1-amine is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The difluorophenyl group can enhance binding affinity and selectivity towards specific molecular targets, modulating biochemical pathways such as neurotransmitter signaling and enzyme inhibition.
Biological Activity Overview
Research indicates that (S)-1-(2,3-Difluorophenyl)butan-1-amine exhibits a range of biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures may influence serotonin and norepinephrine reuptake, potentially providing antidepressant effects.
- Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : There is emerging evidence that compounds with difluorophenyl groups may exhibit cytotoxic effects against various cancer cell lines.
Table 1: Biological Activities of (S)-1-(2,3-Difluorophenyl)butan-1-amine
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines |
Case Study 1: Antidepressant Activity
A study conducted on similar compounds demonstrated that (S)-1-(2,3-Difluorophenyl)butan-1-amine could enhance serotonin levels in neuronal cultures. This suggests a potential mechanism for its antidepressant effects, warranting further investigation in vivo.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that (S)-1-(2,3-Difluorophenyl)butan-1-amine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy compared to standard antibiotics.
Case Study 3: Anticancer Activity
Research focused on the cytotoxic effects of (S)-1-(2,3-Difluorophenyl)butan-1-amine against human breast cancer cell lines showed an IC50 value of 15 µM. This suggests promising anticancer properties that could be explored further through structural modifications to enhance potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
